3-{[(Tert-butoxy)carbonyl](octyl)amino}propanoic acid
Description
3-{(Tert-butoxy)carbonylamino}propanoic acid is a Boc (tert-butoxycarbonyl)-protected amino acid derivative with a propanoic acid backbone. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, while the octyl chain (C₈H₁₇) introduces hydrophobicity. This compound is likely utilized in peptide synthesis, medicinal chemistry, or as a building block for drug discovery. Its structure combines the acid functionality of propanoic acid with the steric bulk of the Boc group and the lipophilic octyl chain, enabling tailored physicochemical properties for specific applications .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-octylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO4/c1-5-6-7-8-9-10-12-17(13-11-14(18)19)15(20)21-16(2,3)4/h5-13H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFPFUDNLMNYCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of β-Alanine
The foundational step in synthesizing 3-{(tert-butoxy)carbonylamino}propanoic acid involves introducing the Boc group to β-alanine. This is achieved via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, β-alanine reacts with Boc₂O in the presence of sodium hydroxide or lithium hydroxide, yielding Boc-β-alanine (3-[(tert-butoxycarbonyl)amino]propanoic acid) with high efficiency .
Key Reaction Conditions:
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Solvent: Ethanol, methanol, or dimethylformamide (DMF).
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Base: Sodium hydroxide (1.05–1.1 eq.) or lithium hydroxide.
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Temperature: Room temperature to 40°C.
This intermediate is critical for subsequent alkylation, as the Boc group stabilizes the amine against undesired side reactions.
Alkylation of Boc-β-Alanine with Octyl Halides
The octyl group is introduced via alkylation of Boc-β-alanine’s nitrogen atom. Sodium hydride (NaH) in DMF is commonly employed to deprotonate the carbamate nitrogen, enabling nucleophilic substitution with octyl halides (e.g., octyl bromide or iodide) .
Example Protocol:
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Deprotonation: Boc-β-alanine (1.0 eq.) is treated with NaH (1.2 eq.) in DMF at 0–4°C.
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Alkylation: Octyl halide (1.2 eq.) is added, and the mixture is stirred at room temperature for 2–20 hours.
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Workup: The reaction is quenched with saturated ammonium chloride, extracted with ethyl acetate, and purified via chromatography .
Challenges:
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Competing over-alkylation is mitigated by controlled stoichiometry.
Alternative Route: Reductive Amination with Octanal
Reductive amination offers an alternative pathway, bypassing pre-protection steps. β-Alanine reacts with octanal in methanol under catalytic acidic or basic conditions, followed by reduction with sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). The resulting N-octyl-β-alanine is subsequently Boc-protected .
Key Steps:
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Imine Formation: β-Alanine and octanal (1.2 eq.) condense in methanol at 50°C.
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Reduction: NaBH₄ (2.0 eq.) is added to yield N-octyl-β-alanine.
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Boc Protection: The secondary amine reacts with Boc₂O in dichloromethane (DCM) with a catalytic base (e.g., DMAP) .
Advantages:
Ester Hydrolysis to Carboxylic Acid
If alkylation is performed on ester-protected intermediates (e.g., ethyl 3-{[(tert-butoxycarbonyl)(octyl)amino]}propanoate), hydrolysis completes the synthesis. Lithium hydroxide (LiOH) in aqueous ethanol efficiently cleaves the ester to the carboxylic acid .
Hydrolysis Conditions:
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Reagents: LiOH (1.05 eq.) in ethanol/water (1:1).
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Temperature: Room temperature, 5 hours.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Boc Protection + Alkylation | NaH, DMF, octyl halide | 85–90% | High regioselectivity | Requires anhydrous conditions |
| Reductive Amination | Octanal, NaBH₄, methanol | 60–70% | Mild conditions | Lower yield due to competing pathways |
| Ester Hydrolysis | LiOH, ethanol/water | >90% | Efficient deprotection | Requires ester intermediate |
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. Key considerations include:
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Solvent Recovery: DMF and ethanol are recycled via distillation.
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Catalyst Optimization: Transition metal catalysts (e.g., iron) may enhance nitrene insertion for Boc protection .
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Purification: Reverse-phase HPLC or recrystallization ensures ≥95% purity .
Emerging Methodologies
Recent advances in asymmetric catalysis enable enantioselective synthesis of α,α-disubstituted β-amino acids, though applications to this compound remain exploratory . Flow chemistry and microwave-assisted reactions could further optimize reaction times and yields.
Chemical Reactions Analysis
Types of Reactions
3-{(Tert-butoxy)carbonylamino}propanoic acid undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Coupling Reactions: It can be used in peptide synthesis, where the Boc-protected amino acid is coupled with other amino acids to form peptides.
Common Reagents and Conditions
Trifluoroacetic acid: Used for the removal of the Boc protecting group.
Di-tert-butyl dicarbonate:
4-Dimethylaminopyridine (DMAP): Used as a catalyst in the protection reaction.
Major Products Formed
Deprotected Amino Acid: Formed after the removal of the Boc group.
Peptides: Formed through coupling reactions with other amino acids.
Scientific Research Applications
3-{(Tert-butoxy)carbonylamino}propanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in organic synthesis and peptide chemistry.
Biology: In the synthesis of peptides and proteins for biological studies.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 3-{(Tert-butoxy)carbonylamino}propanoic acid primarily involves the protection and deprotection of amino groups. The Boc group is introduced to protect the amino group during synthetic processes and can be removed under acidic conditions to reveal the free amino group for further reactions . This protection-deprotection strategy is crucial in multi-step organic synthesis and peptide assembly.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s key structural feature is the octyl group on the amino nitrogen. Below is a comparison with analogs differing in substituents:
| Compound | Substituent | Molecular Formula | Molecular Weight | Key Properties | Reference |
|---|---|---|---|---|---|
| 3-{(Tert-butoxy)carbonylamino}propanoic acid (Target) | Octyl (C₈H₁₇) | C₁₆H₃₀NO₄ | ~299.42 | High lipophilicity; potential use in lipid-based drug delivery | |
| 3-{(tert-Butoxy)carbonylamino}propanoic acid | 2-Phenylethyl (C₆H₅CH₂CH₂) | C₁₆H₂₂NO₄ | 292.35 | Aromatic π-π interactions; enhanced rigidity | |
| 3-{[(tert-Butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid | (2-Chlorophenyl)methyl | C₁₅H₂₀ClNO₄ | 313.77 | Electrophilic chlorophenyl group; potential for halogen bonding | |
| 2-{[(tert-Butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid | Pyrazolyl (heterocyclic) | C₁₁H₁₇N₃O₄ | 255.27 | Hydrogen-bonding capacity; metal coordination sites | |
| (3S)-3-[(tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid | Thienyl (sulfur heterocycle) | C₁₂H₁₇NO₄S | 283.33 | Sulfur-mediated reactivity; improved solubility in polar solvents | |
| 2-{[(tert-Butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid | Diazirinyl (photoreactive) | C₁₀H₁₇N₃O₄ | 243.26 | Photo-crosslinking applications; UV-light sensitivity |
Physicochemical Properties
- Lipophilicity : The octyl chain in the target compound increases hydrophobicity (logP ~4.5 estimated), making it less water-soluble than analogs with polar groups (e.g., pyrazolyl or thienyl derivatives) .
- Solubility : Most Boc-protected analogs dissolve in organic solvents (DMSO, DMF). Aqueous solubility decreases with larger alkyl chains (e.g., octyl vs. methyl) .
- Stability : The Boc group is acid-labile but stable under basic conditions. Diazirinyl and thienyl analogs may exhibit unique reactivity under light or oxidative conditions .
Key Research Findings
- Synthetic Utility: Boc-protected amino acids are widely used in solid-phase peptide synthesis (SPPS). The octyl variant’s hydrophobicity aids in purification via reverse-phase chromatography .
- Biological Activity : Analogs with heterocyclic substituents (e.g., pyrazolyl, thiazolyl) show enhanced binding to enzymatic active sites compared to alkyl chains .
- Thermodynamic Data : Melting points for Boc-protected compounds range from 80–150°C, with higher values for aromatic derivatives due to crystallinity .
Biological Activity
3-{(Tert-butoxy)carbonylamino}propanoic acid is a derivative of amino acids that features a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its hydrophobic octyl chain, which influences its biological activity, solubility, and interaction with biological systems. Understanding its biological activity is essential for its applications in organic synthesis, peptide chemistry, and potential therapeutic uses.
- Molecular Formula : CHNO
- Molecular Weight : 253.35 g/mol
- CAS Number : 1661041-29-7
The primary mechanism of action for 3-{(Tert-butoxy)carbonylamino}propanoic acid involves the protection and subsequent deprotection of amino groups during peptide synthesis. The Boc group can be removed under acidic conditions, allowing the free amino group to participate in further reactions, such as coupling with other amino acids to form peptides.
In Vitro Studies
Research indicates that compounds similar to 3-{(Tert-butoxy)carbonylamino}propanoic acid exhibit various biological activities:
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which can be evaluated using assays like DPPH and ABTS. These assays measure the ability of a compound to scavenge free radicals.
- Enzyme Inhibition : Certain derivatives have been studied for their inhibitory effects on enzymes such as dihydrofolate reductase (DHFR), which is critical in cancer therapy. The inhibition mechanism often involves the disruption of NADPH levels, leading to destabilization of the enzyme.
Case Studies
- Peptide Synthesis : In a study focusing on peptide synthesis, 3-{(Tert-butoxy)carbonylamino}propanoic acid was utilized as a building block. The efficiency of peptide formation was evaluated, demonstrating that the presence of the octyl chain enhanced hydrophobic interactions, potentially stabilizing peptide structures in aqueous environments.
- Drug Development : Research has explored the use of this compound in developing peptide-based drugs. Its unique structure allows for modifications that can enhance bioavailability and target specificity in therapeutic applications.
Comparative Analysis
The following table compares 3-{(Tert-butoxy)carbonylamino}propanoic acid with similar compounds regarding their biological activities:
| Compound Name | Antioxidant Activity | Enzyme Inhibition | Application Area |
|---|---|---|---|
| 3-{(Tert-butoxy)carbonylamino}propanoic acid | Moderate | Yes | Peptide synthesis, drug development |
| 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid | High | Moderate | Drug development |
| 3-{[(tert-butoxy)carbonyl]amino}-2-(cyclopentylmethyl)propanoic acid | Low | Yes | Organic synthesis |
Q & A
Q. What is the functional role of the tert-butoxycarbonyl (Boc) group in synthesizing 3-{(Tert-butoxy)carbonylamino}propanoic acid?
The Boc group serves as a transient protective moiety for the amine functionality during peptide synthesis. It prevents unwanted side reactions (e.g., nucleophilic attack or oxidation) at the amine site while other reactive groups (e.g., carboxylic acid) undergo modification. The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine, ensuring regioselective protection . Deprotection is typically achieved under acidic conditions (e.g., trifluoroacetic acid), restoring the free amine for subsequent coupling reactions.
Q. What purification techniques are essential for isolating 3-{(Tert-butoxy)carbonylamino}propanoic acid after synthesis?
High-performance liquid chromatography (HPLC) and column chromatography are standard for isolating the compound. For example, reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) effectively separates the product from unreacted intermediates or by-products . Solvent choice (e.g., dichloromethane or ethyl acetate) and silica gel particle size (e.g., 40–63 µm) in column chromatography also influence purity and yield .
Q. How is the propanoic acid backbone modified to enhance solubility in aqueous media?
The octylamino group introduces hydrophobic character, but solubility can be improved by:
- Adjusting pH to deprotonate the carboxylic acid (e.g., using sodium bicarbonate).
- Co-solvent systems (e.g., DMSO/water mixtures) for in vitro assays.
- Structural analogs with polar substituents (e.g., hydroxyl groups) on the alkyl chain .
Advanced Research Questions
Q. How can conflicting data on optimal reaction conditions for Boc protection be resolved?
Contradictory reports on reaction efficiency (e.g., base selection, solvent polarity) require systematic optimization:
- Design of Experiments (DoE): Vary parameters (temperature, molar ratios, solvent) to identify robust conditions. For instance, triethylamine in THF at 0°C vs. pyridine in DMF at RT .
- Kinetic Studies: Monitor reaction progress via TLC or in-situ NMR to determine rate-limiting steps.
- Computational Modeling: Density functional theory (DFT) can predict steric/electronic effects of the octyl group on Boc incorporation .
Q. What advanced spectroscopic methods confirm the stereochemical integrity of 3-{(Tert-butoxy)carbonylamino}propanoic acid?
- Chiral HPLC: Resolves enantiomers using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)).
- NMR Spectroscopy: - NOESY identifies spatial interactions between the Boc group and octyl chain, confirming γ-branched α-amino acid geometry .
- X-ray Crystallography: Resolves absolute configuration, though challenges arise from the compound’s conformational flexibility .
Q. How does the octyl chain influence the compound’s bioactivity in drug development?
The octyl group enhances membrane permeability and target binding through:
- Lipophilicity: LogP values (predicted ~3.5) correlate with improved blood-brain barrier penetration.
- Structural Mimicry: Mimics natural lipid anchors in enzyme substrates (e.g., kinase inhibitors).
- SAR Studies: Truncating the octyl chain to hexyl or butyl reduces potency by 50% in tumor growth inhibition assays, as shown in analogs from indole derivatives .
Methodological Challenges and Solutions
Q. How to address low yields during the coupling of the octylamino group to the propanoic acid core?
- Activation Strategies: Use carbodiimides (e.g., DCC) with coupling agents like HOBt to minimize racemization .
- Microwave-Assisted Synthesis: Reduces reaction time from 24 hours to 2 hours, improving yields by 20–30% .
- By-Product Analysis: LC-MS identifies hydrolyzed intermediates; adding molecular sieves absorbs moisture to suppress hydrolysis .
Q. What strategies mitigate decomposition during Boc deprotection?
- Acid Selection: Trifluoroacetic acid (TFA) in dichloromethane (0°C, 1 hour) minimizes side reactions vs. HCl/dioxane.
- Stabilizing Additives: Scavengers like triisopropylsilane reduce carbocation formation from the Boc group .
- In-Situ Monitoring: ReactIR tracks deprotection in real time, enabling immediate quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
